![molecular formula C19H22FN3O4 B2710973 6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034533-47-4](/img/structure/B2710973.png)
6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis and chemical properties of quinazoline derivatives, highlighting innovative methods to create compounds with potential biological activities. This research emphasizes the importance of understanding the molecular structure and reactivity to design more efficient synthesis routes for quinazoline-based compounds, which could be applied to a variety of scientific and pharmacological research applications (He et al., 2021).
Antimicrobial Activities
- Research on quinazoline-2,4-diones has shown promising results in targeting bacterial resistance. One study demonstrated the effectiveness of these compounds in lowering the antimicrobial minimum inhibitory concentration (MIC) in gyrase resistance mutants of Escherichia coli, suggesting a potential application in overcoming antibiotic resistance (German et al., 2008).
Anticancer Properties
- A novel study on fluoro-substituted benzo[b]pyran compounds, closely related to quinazoline derivatives, demonstrated significant anti-lung cancer activity. This research presents a potential pathway for the development of new anticancer agents, highlighting the role of fluoro-substitution in enhancing biological activity (Hammam et al., 2005).
Mechanistic Insights into Biological Activities
- The metabolic pathways and interactions of related quinazoline compounds were explored in a study focusing on their transformation into active metabolites and their subsequent biological effects. This research provides valuable mechanistic insights that could guide the development of more effective and targeted therapeutic agents (Zamek-Gliszczynski et al., 2013).
properties
IUPAC Name |
6-fluoro-3-[1-(oxane-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-13-1-2-16-15(11-13)18(25)23(19(26)21-16)14-3-7-22(8-4-14)17(24)12-5-9-27-10-6-12/h1-2,11-12,14H,3-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXEHSYFMMMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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